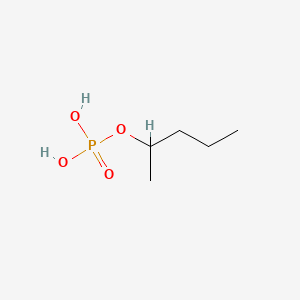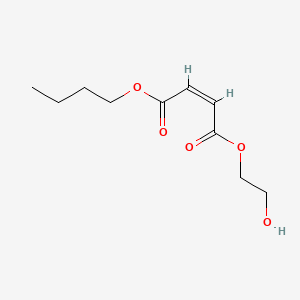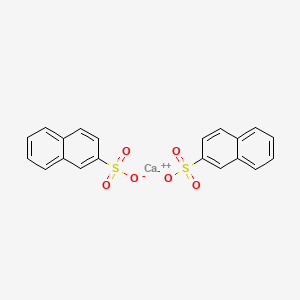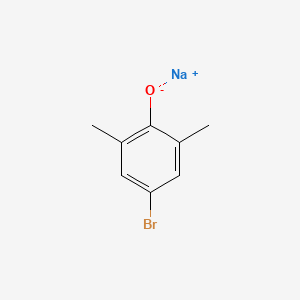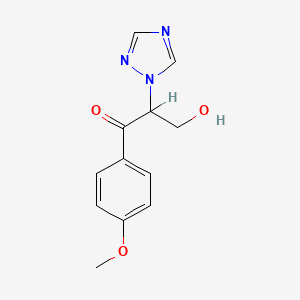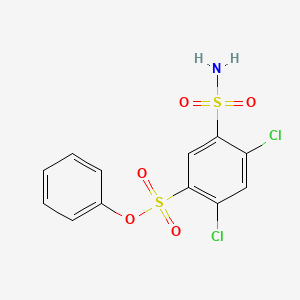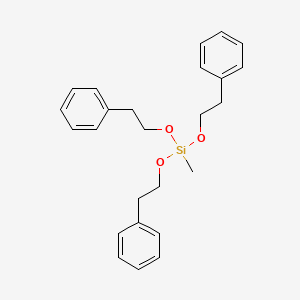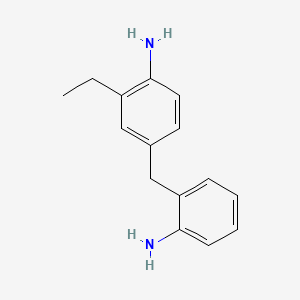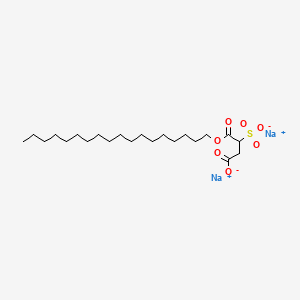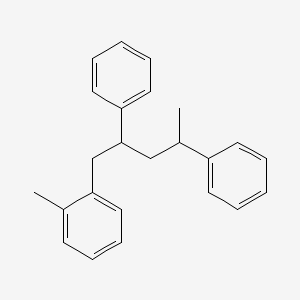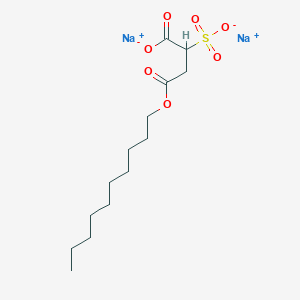
2-Methyl-3-(triethoxysilyl)propyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(triethoxysilyl)propyl thiocyanate is an organosilicon compound with the molecular formula C11H23NO3SSi. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is a colorless to pale yellow liquid that is sensitive to moisture and hydrolyzes in water .
準備方法
The synthesis of 2-Methyl-3-(triethoxysilyl)propyl thiocyanate typically involves the reaction of 2-methyl-3-(triethoxysilyl)propyl chloride with potassium thiocyanate in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods often involve large-scale batch processes with stringent quality control measures to maintain consistency and purity.
化学反応の分析
2-Methyl-3-(triethoxysilyl)propyl thiocyanate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and thiocyanic acid.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methyl-3-(triethoxysilyl)propyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: It is employed in the modification of biomolecules for improved stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: It is used in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
作用機序
The mechanism of action of 2-Methyl-3-(triethoxysilyl)propyl thiocyanate involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of the triethoxysilyl group, which can undergo hydrolysis and condensation reactions to form siloxane bonds. The thiocyanate group can also participate in various substitution reactions, making the compound highly versatile .
類似化合物との比較
Similar compounds to 2-Methyl-3-(triethoxysilyl)propyl thiocyanate include:
3-(Triethoxysilyl)propyl isocyanate: This compound has an isocyanate group instead of a thiocyanate group, making it more reactive in certain applications.
3-(Trimethoxysilyl)propyl methacrylate: This compound has a methacrylate group, which makes it useful in polymerization reactions.
The uniqueness of this compound lies in its combination of the triethoxysilyl and thiocyanate groups, providing a balance of reactivity and stability that is valuable in various applications.
特性
CAS番号 |
94087-38-4 |
|---|---|
分子式 |
C11H23NO3SSi |
分子量 |
277.46 g/mol |
IUPAC名 |
(2-methyl-3-triethoxysilylpropyl) thiocyanate |
InChI |
InChI=1S/C11H23NO3SSi/c1-5-13-17(14-6-2,15-7-3)9-11(4)8-16-10-12/h11H,5-9H2,1-4H3 |
InChIキー |
VWAAQYLSPXJCRE-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CC(C)CSC#N)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



